molecular formula C15H16F3NO B2895708 (E)-N-(4,4-difluorocyclohexyl)-3-(2-fluorophenyl)acrylamide CAS No. 2035019-27-1

(E)-N-(4,4-difluorocyclohexyl)-3-(2-fluorophenyl)acrylamide

Cat. No.: B2895708
CAS No.: 2035019-27-1
M. Wt: 283.294
InChI Key: LVEMAJZTSCEJDB-AATRIKPKSA-N
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Description

(E)-N-(4,4-Difluorocyclohexyl)-3-(2-fluorophenyl)acrylamide (CAS 2035019-27-1) is a chemical reagent of interest in medicinal chemistry and drug discovery, particularly for the development of covalent enzyme inhibitors . The compound features an acrylamide functional group, which is a established covalent warhead in small-molecule drugs . This warhead can engage nucleophilic cysteine residues in the active site of target proteins, such as viral proteases, leading to potent and prolonged enzyme inhibition . Its potential research applications include serving as a key scaffold or building block for designing inhibitors of cysteine proteases, with the 4,4-difluorocyclohexyl and 2-fluorophenyl groups contributing to target binding and pharmacokinetic properties . This product is provided For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(E)-N-(4,4-difluorocyclohexyl)-3-(2-fluorophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO/c16-13-4-2-1-3-11(13)5-6-14(20)19-12-7-9-15(17,18)10-8-12/h1-6,12H,7-10H2,(H,19,20)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVEMAJZTSCEJDB-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C=CC2=CC=CC=C2F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CCC1NC(=O)/C=C/C2=CC=CC=C2F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies for Acrylamide Derivatives

Acrylamide synthesis typically involves the formation of an amide bond between an acrylic acid derivative and an amine. For (E)-N-(4,4-difluorocyclohexyl)-3-(2-fluorophenyl)acrylamide , the key challenges include maintaining the E-configuration of the acrylamide moiety and ensuring efficient coupling between sterically hindered substrates. Two primary approaches dominate the literature:

Acid Chloride-Mediated Amidation

This method involves converting 3-(2-fluorophenyl)acrylic acid into its reactive acid chloride, followed by coupling with 4,4-difluorocyclohexylamine.

Synthesis of 3-(2-Fluorophenyl)acryloyl Chloride

3-(2-Fluorophenyl)acrylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) at 0–5°C. The reaction is typically complete within 2–4 hours, yielding the acid chloride as a pale-yellow oil.

Reaction Conditions

  • Solvent: Dichloromethane or tetrahydrofuran (THF)
  • Catalyst: Catalytic dimethylformamide (DMF) for accelerated chlorination
  • Work-up: Excess thionyl chloride is removed under reduced pressure.
Coupling with 4,4-Difluorocyclohexylamine

The acid chloride is reacted with 4,4-difluorocyclohexylamine in the presence of a tertiary base (e.g., triethylamine, N,N-diisopropylethylamine) to scavenge HCl.

Optimization Insights

  • Temperature: Reactions performed at −20°C to 0°C minimize racemization and isomerization.
  • Solvent: Polar aprotic solvents like DCM or ethyl acetate improve solubility of the amine.
  • Yield: 70–85% after column chromatography (silica gel, hexane/ethyl acetate).

Carbodiimide-Based Coupling

As an alternative to acid chlorides, 3-(2-fluorophenyl)acrylic acid can be activated using carbodiimide reagents (e.g., EDCl, DCC) in the presence of hydroxybenzotriazole (HOBt).

Procedure

  • Activation: 3-(2-Fluorophenyl)acrylic acid (1 equiv), EDCl (1.2 equiv), and HOBt (1.1 equiv) are stirred in DMF at 0°C for 30 minutes.
  • Amine Addition: 4,4-Difluorocyclohexylamine (1.05 equiv) is added, and the mixture is stirred at room temperature for 12–18 hours.
  • Work-up: The product is extracted with ethyl acetate, washed with brine, and purified via recrystallization (ethanol/water).

Advantages

  • Avoids handling corrosive acid chlorides.
  • Higher stereochemical retention due to milder conditions.

Stereochemical Control of the E-Isomer

The E-configuration of the acrylamide is critical for biological activity. Key strategies to prevent isomerization include:

Low-Temperature Reactions

Maintaining temperatures below 10°C during coupling suppresses thermal EZ isomerization.

Radical Inhibitors

Adding 2,6-di-tert-butyl-4-methylphenol (BHT, 0.1 wt%) stabilizes the acrylamide during purification.

Chromatographic Separation

Reverse-phase HPLC (C18 column, acetonitrile/water) resolves E- and Z-isomers, with the E-isomer typically eluting first due to lower polarity.

Industrial-Scale Considerations

Solvent Selection

  • Dichloromethane: Preferred for acid chloride reactions due to low boiling point (40°C) and inertness.
  • Dimethyl Sulfoxide (DMSO): Enhances solubility of fluorinated amines but requires anhydrous conditions.

Catalytic Methods

Enzymatic catalysis using lipases (e.g., Candida antarctica Lipase B) has been explored for acrylamide synthesis, though yields for fluorinated substrates remain suboptimal (50–60%).

Comparative Analysis of Synthetic Routes

Method Reagents/Conditions Yield Purity Stereochemical Integrity
Acid Chloride SOCl₂, Et₃N, DCM, 0°C 75% 95% High (E: 98%)
EDCl/HOBt Coupling EDCl, HOBt, DMF, rt 80% 98% Moderate (E: 92%)
Enzymatic (CAL-B) Lipase, tert-butanol, 40°C 55% 90% Low (E: 85%)

Troubleshooting and Side Reactions

Over-Chlorination

Excess thionyl chloride may chlorinate the aromatic ring. Mitigation: Strict stoichiometric control (1:1.05 acid/SOCl₂).

Amine Hydrolysis

4,4-Difluorocyclohexylamine is moisture-sensitive. Solution: Use molecular sieves (3Å) in solvent.

Scientific Research Applications

Medicinal Chemistry

1. Cancer Treatment

The compound has been identified as a potential therapeutic agent in the treatment of cancers associated with mutant alleles of isocitrate dehydrogenase (IDH1/2). Research indicates that compounds similar to (E)-N-(4,4-difluorocyclohexyl)-3-(2-fluorophenyl)acrylamide can inhibit the activity of murine double minute 2 (MDM2), a protein that negatively regulates the p53 tumor suppressor. Inhibiting MDM2 can lead to the reactivation of p53, resulting in apoptosis of cancer cells. A patent describes methods for treating such cancers using derivatives of this compound, highlighting its significance in oncological pharmacotherapy .

2. Antiviral Properties

Recent studies have suggested that compounds with similar structural features exhibit antiviral activity. The fluorinated groups enhance the lipophilicity and biological activity of these compounds, making them suitable candidates for further development against viral infections .

Materials Science

1. Polymer Science

The compound's unique chemical structure allows it to be incorporated into polymer matrices, enhancing their properties. For instance, it can be used as a monomer in the synthesis of fluorinated polymers which exhibit excellent thermal stability and chemical resistance. These polymers are valuable in coatings and films where durability is essential .

2. Cosmetic Formulations

In the cosmetic industry, this compound can be utilized as an active ingredient due to its skin penetration enhancement properties. Its incorporation into topical formulations can improve the delivery of other active ingredients, thus enhancing their efficacy .

Case Studies

Study Application Findings
Patent US10689414Cancer TreatmentDemonstrated effectiveness against IDH1/2 mutant cancers through MDM2 inhibition .
PMC ArticleAntiviral ActivitySimilar compounds showed promising antiviral effects, warranting further investigation .
Cosmetic ResearchSkin Care ProductsEnhanced delivery of active ingredients when included in formulations .

Mechanism of Action

The mechanism of action of (E)-N-(4,4-difluorocyclohexyl)-3-(2-fluorophenyl)acrylamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form hydrogen bonds.

Comparison with Similar Compounds

Key structural features :

  • The E-configuration of the acrylamide double bond is critical for bioactivity, as stereoisomerism significantly impacts target binding .
  • The 4,4-difluorocyclohexyl group introduces axial fluorines, enhancing metabolic stability and lipophilicity compared to non-fluorinated cyclohexyl or aryl substituents .

Structural Comparison with Analogous Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name R₁ (Acrylamide Substituent) R₂ (Phenyl Substituent) Key Biological Activity Reference
Target Compound 4,4-Difluorocyclohexyl 2-Fluorophenyl Anticancer (hypothesized)
(S,E)-N-[1-(3-(Pyridin-3-yloxy)phenyl)ethyl]-3-(2-fluorophenyl)acrylamide Pyridin-3-yloxyethyl 2-Fluorophenyl KCNQ2 opener (neuropathic pain)
(E)-N-(2-(2-Methylindol-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide 2-Methylindol-1-yl ethyl 3,4,5-Trimethoxyphenyl Tubulin inhibition (anticancer)
(E)-N-(1,3-Dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)acrylamide Isoindoline-1,3-dione 4-Methoxyphenyl Antifungal
(E)-3-(4-Fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide 4-Sulfamoylphenyl 4-Fluorophenyl Unknown (structural analog)

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : The 2-fluorophenyl group (electron-withdrawing) in the target compound may reduce π-π stacking compared to trimethoxyphenyl derivatives but improve metabolic stability .

Anticancer Potential

  • Structural analogs: Compounds like (E)-3-(4-aminophenyl)-N-(3,4,5-trimethoxyphenyl)acrylamide () inhibit tubulin polymerization, suggesting the target compound may share a similar mechanism due to its planar acrylamide core .
  • Fluorine effects : The 2-fluorophenyl group may enhance DNA intercalation or kinase inhibition, as seen in fluorinated tyrosine kinase inhibitors .

Neuropharmacology

  • KCNQ2 modulation : Pyridinyl-substituted acrylamides () show potent KCNQ2 opening activity, but the target compound’s difluorocyclohexyl group likely shifts selectivity toward other ion channels or receptors .

Pharmacokinetic and Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound (E)-N-(4-Sulfamoylphenyl)-3-(4-fluorophenyl)acrylamide (S,E)-KCNQ2 Opener
Molecular Weight 326.3 g/mol 320.34 g/mol 408.4 g/mol
logP (Predicted) 3.5 2.8 3.1
Solubility (Water) Low Moderate Low
Metabolic Stability (t₁/₂) High Moderate Moderate

Key Insights :

  • Fluorine atoms at the cyclohexyl position resist oxidative metabolism, prolonging half-life compared to non-fluorinated analogs .

Structure-Activity Relationship (SAR)

  • Acrylamide configuration : The E-isomer is essential for bioactivity, as Z-isomers exhibit steric hindrance that disrupts target binding .
  • Substituent effects :
    • Nitrogen substituent : Bulky, lipophilic groups (e.g., difluorocyclohexyl) enhance target affinity in hydrophobic binding pockets .
    • Phenyl substituent : Fluorine at the ortho position (2-fluorophenyl) may improve steric complementarity with enzyme active sites compared to para-substituted analogs .

Biological Activity

(E)-N-(4,4-difluorocyclohexyl)-3-(2-fluorophenyl)acrylamide is an organic compound notable for its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesis, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C₁₅H₁₆F₃NO
  • Molecular Weight : 283.29 g/mol
  • CAS Number : 2035019-27-1

The presence of multiple fluorine atoms enhances the compound's lipophilicity and metabolic stability, which are crucial for its bioavailability and therapeutic efficacy .

Biological Activity Overview

Biological activity refers to the effects that a compound has on living organisms, particularly in pharmacology. The structural features of this compound suggest potential interactions with various biological targets such as enzymes and receptors.

Potential Biological Effects

  • Anticancer Properties : Similar compounds in the acrylamide class have demonstrated significant anticancer activity. For instance, studies on related 2-phenylacrylamides have shown growth inhibition in multiple cancer cell lines at concentrations ranging from 5 to 61 μM .
  • Neuroactive Effects : The difluorocyclohexyl moiety may impart neuroactive properties, as seen in other compounds with similar structures.
  • Analgesic Activity : Compounds with acrylamide groups often exhibit analgesic effects, suggesting that this compound could be explored for pain relief applications.

Comparative Analysis with Similar Compounds

A comparison table of this compound with similar compounds is presented below:

Compound NameKey FeaturesBiological Activity
(E)-N-(4-Fluorophenyl)acrylamideContains a fluorophenyl groupAnticancer properties
(E)-N-(4,4-Difluorocyclohexyl)-3-phenylacrylamideSimilar cyclohexane structurePotential neuroactive effects
(E)-N-(4,4-Difluorocyclohexyl)-3-(4-fluorophenyl)acrylamideMultiple fluorine atomsEnhanced potency in biological interactions

This comparison highlights the unique aspects of this compound, particularly its combination of a difluorocyclohexane moiety and an acrylamide functional group, which may confer distinct pharmacological properties not observed in simpler derivatives.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Preparation of 4,4-Difluorocyclohexylamine : This can be achieved through the fluorination of cyclohexylamine using agents like Selectfluor.
  • Synthesis of 3-(2-Fluorophenyl)acrylic Acid : This step typically involves a Heck reaction between 2-fluoroiodobenzene and acrylic acid.
  • Formation of Amide Bond : The final step is the coupling of 4,4-difluorocyclohexylamine with 3-(2-fluorophenyl)acrylic acid using coupling reagents such as EDCI in the presence of a base like triethylamine .

Case Studies and Research Findings

Research indicates that compounds with structural similarities to this compound often exhibit significant biological activities:

  • A study demonstrated that various acrylamide derivatives showed broad-spectrum growth inhibition against cancer cell lines with GI(50) values ranging from 5 to 24 μM .
  • Another investigation highlighted the role of fluorination in enhancing the pharmacokinetic properties of similar compounds, indicating that fluorinated derivatives often achieve better bioavailability and efficacy than their non-fluorinated counterparts.

Q & A

Q. How can synergistic effects with existing therapies be evaluated?

  • Combinatorial screening :
  • Checkpoint inhibitors : Co-treatment with anti-PD-1 antibodies in syngeneic models .
  • Chemotherapy : Dose matrices with paclitaxel or cisplatin to calculate combination indices (CI) .
  • Mechanistic studies : RNA-seq identifies pathway crosstalk (e.g., apoptosis vs. autophagy) .

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